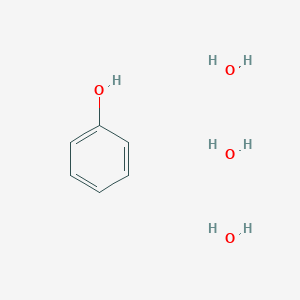
Phenol;trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol;trihydrate, also known as phenol trihydrate, is a compound consisting of phenol molecules associated with three water molecules. Phenol itself is an aromatic organic compound with the molecular formula C₆H₅OH. It is a white crystalline solid that is volatile and has a distinct odor. Phenol is slightly acidic and can form salts with bases. The trihydrate form is often used in various chemical processes and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol can be synthesized through several methods:
From Benzene: Benzene is first converted to chlorobenzene by reacting with chlorine in the presence of a catalyst.
From Diazonium Salts: Aromatic amines are treated with nitrous acid to form diazonium salts, which are then hydrolyzed to phenol.
Industrial Production Methods
Industrially, phenol is primarily produced from cumene. The cumene process involves the catalytic oxidation of cumene to cumene hydroperoxide, followed by acid-catalyzed cleavage to produce phenol and acetone . This method is favored due to its efficiency and the valuable by-product, acetone.
Chemical Reactions Analysis
Phenol undergoes various chemical reactions:
Oxidation: Phenol can be oxidized to quinones using oxidizing agents like potassium dichromate.
Reduction: Phenol can be reduced to cyclohexanol using hydrogen in the presence of a nickel catalyst.
Electrophilic Substitution: Phenol reacts readily with electrophiles due to the activating effect of the hydroxyl group.
Esterification: Phenol reacts with acyl chlorides to form esters.
Scientific Research Applications
Phenol trihydrate is used in various scientific research applications:
Biology: Phenol is used in molecular biology for the extraction of nucleic acids from biological samples.
Medicine: Phenol has antiseptic properties and is used in the formulation of disinfectants and antiseptics.
Industry: Phenol is used in the production of plastics, resins, and other industrial chemicals.
Mechanism of Action
Phenol exerts its effects primarily through its ability to denature proteins and disrupt cell membranes. It is a potent proteolytic agent that dissolves tissue on contact via proteolysis . In high concentrations, phenol can cause chemical neurolysis by disrupting nerve fibers . Its antiseptic properties are due to its ability to disrupt microbial cell walls and precipitate cellular proteins .
Comparison with Similar Compounds
Phenol is similar to other aromatic compounds with hydroxyl groups, such as:
Cresols: These are methylated derivatives of phenol and have similar antiseptic properties but are less toxic.
Resorcinol: This compound has two hydroxyl groups and is used in the production of resins and as a topical antiseptic.
Hydroquinone: This compound is used as a reducing agent in photographic development and as a skin-lightening agent.
Phenol is unique due to its balance of reactivity and stability, making it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
136635-25-1 |
|---|---|
Molecular Formula |
C6H12O4 |
Molecular Weight |
148.16 g/mol |
IUPAC Name |
phenol;trihydrate |
InChI |
InChI=1S/C6H6O.3H2O/c7-6-4-2-1-3-5-6;;;/h1-5,7H;3*1H2 |
InChI Key |
WYXXVGOCTHLIDW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.O.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















